molecular formula C20H23ClN2O2 B2805737 tert-Butyl 1-(2-chloropyridin-4-yl)-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate CAS No. 1445951-02-9

tert-Butyl 1-(2-chloropyridin-4-yl)-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate

Cat. No. B2805737
M. Wt: 358.87
InChI Key: HJWPTFMPFCRBNZ-UHFFFAOYSA-N
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Description

“tert-Butyl (2-chloropyridin-4-yl)carbamate” is a chemical compound with the molecular formula C10H13ClN2O2 . It has an average mass of 228.675 Da and a monoisotopic mass of 228.066559 Da .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (2-chloropyridin-4-yl)carbamate” consists of 10 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“tert-Butyl (2-chloropyridin-4-yl)carbamate” has a density of 1.2±0.1 g/cm3, a boiling point of 282.2±25.0 °C at 760 mmHg, and a melting point of 173-175ºC . It also has a flash point of 124.5±23.2 °C .

Scientific Research Applications

Anticancer Drug Synthesis

Tert-butyl 1-(2-chloropyridin-4-yl)-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate serves as an important intermediate in the synthesis of small molecule anticancer drugs. A study by Zhang et al. (2018) describes a high-yield synthesis method for a related compound, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, highlighting its crucial role in developing anti-tumor inhibitors targeting the PI3K/AKT/mTOR pathway in cancer therapy (Zhang, Ye, Xu, & Xu, 2018).

Structural Characterization and Synthesis

The compound and its derivatives have been the subject of structural characterization and synthesis studies. For instance, Das et al. (2016) synthesized and characterized structurally related carbamate derivatives, providing insights into molecular interactions and hydrogen bonding patterns in these compounds (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016). Additionally, Satake et al. (1995) explored the deprotonation reaction of a related azepine compound, contributing to the understanding of its molecular structure (Satake, Hattori, Kimura, & Kashino, 1995).

Chemical Synthesis and Molecular Studies

Research by Larin et al. (2014) on the synthesis of new aminocyclitols using tert-butyl azepine-1-carboxylate derivatives has contributed to the development of pseudosaccharides, demonstrating the compound's role in chemical synthesis (Larin, Kochubei, & Atroshchenko, 2014). Similarly, Satake et al. (1994) investigated the demethoxycarbonylation of methyl azepine-1-carboxylates, providing insights into the thermal behavior of azepine derivatives (Satake, Okuda, Hashimoto, Fujiwara, Okamoto, Kimura, & Morosawa, 1994).

Safety And Hazards

This compound may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . In case of contact with eyes or skin, rinse cautiously with water for several minutes . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing .

properties

IUPAC Name

tert-butyl 1-(2-chloropyridin-4-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c1-20(2,3)25-19(24)23-12-6-8-14-7-4-5-9-16(14)18(23)15-10-11-22-17(21)13-15/h4-5,7,9-11,13,18H,6,8,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWPTFMPFCRBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=CC=CC=C2C1C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1-(2-chloropyridin-4-yl)-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate

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